molecular formula C10H9NO3 B14778418 2-Ethoxy-4-ethynyl-1-nitrobenzene

2-Ethoxy-4-ethynyl-1-nitrobenzene

Cat. No.: B14778418
M. Wt: 191.18 g/mol
InChI Key: ZCIZMEHYKUEWGX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethynyl-1-nitrobenzene is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzene, characterized by the presence of ethoxy, ethynyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethynyl-1-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The general steps include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-ethynyl-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 2-Ethoxy-4-ethynyl-1-aminobenzene.

    Reduction: 2-Ethoxy-4-ethyl-1-nitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-ethynyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethynyl-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl and ethoxy groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4-ethynyl-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-ethoxy-4-ethynyl-1-nitrobenzene

InChI

InChI=1S/C10H9NO3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3

InChI Key

ZCIZMEHYKUEWGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

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